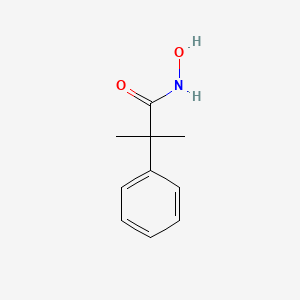

N-hydroxy-2-methyl-2-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2-methyl-2-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)11-13)8-6-4-3-5-7-8/h3-7,13H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXJKUBDSHZOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283684 | |

| Record name | N-Hydroxy-α,α-dimethylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107955-92-0 | |

| Record name | N-Hydroxy-α,α-dimethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107955-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-α,α-dimethylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-2-methyl-2-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for N Hydroxy 2 Methyl 2 Phenylpropanamide

Retrosynthetic Analysis of N-hydroxy-2-methyl-2-phenylpropanamide

A retrosynthetic analysis of this compound simplifies the complex structure into readily available starting materials. The primary disconnection strategy involves breaking the amide bond (C-N bond), which is the most logical and common approach for amide synthesis.

This disconnection yields two key synthons: an acyl cation equivalent derived from 2-methyl-2-phenylpropanoic acid and a hydroxylamine (B1172632) synthon. The corresponding real-world starting materials for these synthons would be an activated form of 2-methyl-2-phenylpropanoic acid and hydroxylamine, respectively.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the most direct synthetic route would involve the formation of an amide bond between a derivative of 2-methyl-2-phenylpropanoic acid and hydroxylamine.

Classical Synthetic Routes to this compound

Classical synthetic routes for the formation of this compound primarily revolve around the formation of the hydroxamic acid moiety through established organic reactions.

N-Hydroxylation Strategies for Amide Synthesis

While direct N-hydroxylation of a pre-formed 2-methyl-2-phenylpropanamide is a theoretical possibility, it is not a commonly employed method for the synthesis of N-hydroxy amides. These reactions can be challenging and may lack selectivity.

Acylation and Condensation Reactions in this compound Formation

The most prevalent and practical approach for synthesizing this compound is through the acylation of hydroxylamine or its derivatives with an activated form of 2-methyl-2-phenylpropanoic acid. This method is a type of condensation reaction where a molecule of water (or another small molecule) is eliminated.

A common strategy involves the conversion of 2-methyl-2-phenylpropanoic acid into a more reactive acylating agent, such as an acyl chloride. For instance, 2-methyl-2-phenylpropanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-methyl-2-phenylpropanoyl chloride. google.com This acyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate the free hydroxylamine for the nucleophilic attack on the acyl chloride.

Table 1: Common Reagents for Acylation and Condensation Reactions

| Activating Agent for Carboxylic Acid | Coupling Partner | Base (if required) | Solvent |

| Thionyl chloride (SOCl₂) | Hydroxylamine hydrochloride | Potassium carbonate, Triethylamine | Dichloromethane, Tetrahydrofuran |

| Oxalyl chloride ((COCl)₂) | Hydroxylamine hydrochloride | Pyridine | Dichloromethane |

| Carbodiimides (e.g., DCC, EDC) | Hydroxylamine | - | Dichloromethane, Dimethylformamide |

Another approach involves the use of coupling agents to facilitate the direct amidation of 2-methyl-2-phenylpropanoic acid with hydroxylamine. nih.gov Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by hydroxylamine.

Modern and Advanced Synthetic Strategies for this compound

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the formation of hydroxamic acids, including catalytic and stereoselective approaches.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer the advantages of milder reaction conditions, higher efficiency, and reduced waste generation. For the synthesis of hydroxamic acids, various catalytic systems have been explored. While specific examples for this compound are not extensively documented, general catalytic methods for hydroxamic acid synthesis can be applied.

One such approach involves the use of enzymes as biocatalysts. Nitrile hydratases, for example, can catalyze the hydration of nitriles to amides. While not a direct route to N-hydroxy amides, enzymatic methods for amide bond formation are a growing area of research and could potentially be adapted.

Transition metal catalysis also plays a role in modern amide synthesis. However, their application in the direct synthesis of N-hydroxy amides from carboxylic acids and hydroxylamine is less common than the use of coupling agents.

Stereoselective Synthesis Considerations for Chiral Centers in this compound and its Analogs

This compound itself is an achiral molecule as it does not possess any stereocenters. However, the principles of stereoselective synthesis become critical when considering the synthesis of its chiral analogs. Chiral analogs could be designed, for example, by introducing a substituent at the alpha-carbon that would render it a stereocenter.

For the synthesis of chiral N-hydroxy amide analogs, several stereoselective strategies can be employed:

Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure carboxylic acid. The subsequent acylation of hydroxylamine would then proceed without affecting the stereocenter.

Chiral Auxiliaries: A chiral auxiliary can be attached to an achiral precursor to direct the stereochemical outcome of a subsequent reaction that creates the chiral center. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts (metal complexes or organocatalysts) can enable the enantioselective synthesis of chiral carboxylic acids or their derivatives, which can then be converted to the corresponding N-hydroxy amides.

Table 2: Strategies for Stereoselective Synthesis of Chiral N-hydroxy Amide Analogs

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure natural products as starting materials. | Starting from a chiral amino acid to synthesize a chiral α-amino-N-hydroxy amide. |

| Asymmetric Hydrogenation | Reduction of a prochiral α,β-unsaturated carboxylic acid using a chiral catalyst to create a stereocenter. | Use of a Ru-BINAP catalyst for the asymmetric hydrogenation of an appropriate precursor. |

| Enantioselective Alkylation | Alkylation of an enolate derived from a carboxylic acid derivative using a chiral phase-transfer catalyst or a chiral ligand. | Asymmetric alkylation of a glycine-derived Schiff base followed by conversion to the N-hydroxy amide. |

The choice of the stereoselective strategy would depend on the specific structure of the target chiral analog and the desired level of enantiomeric purity.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is a growing area of interest, aimed at minimizing the environmental impact of its production. Key areas of focus include the use of greener solvents, the development of catalytic processes, and the improvement of atom economy.

One of the primary considerations in green synthesis is the choice of solvent. Traditional syntheses of amides often employ volatile and hazardous organic solvents. The exploration of alternative, more environmentally benign solvents is a key research direction. Water, as a non-toxic and readily available solvent, is a highly attractive medium for chemical reactions nsf.govresearchgate.net. While the solubility of non-polar reactants can be a challenge, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media. Bio-based solvents, such as Cyrene™, derived from cellulose, are also emerging as viable green alternatives to conventional dipolar aprotic solvents like DMF and NMP in amide bond formation unimi.it.

Catalysis plays a crucial role in developing sustainable synthetic methods. The use of catalysts, as opposed to stoichiometric reagents, is a core principle of green chemistry as it reduces waste generation. For the synthesis of this compound, research into catalytic methods is ongoing. Boric acid has been investigated as a catalyst for amide bond formation, offering a less toxic alternative to traditional coupling agents and generating only water as a byproduct walisongo.ac.id. While specific applications to this compound are not extensively documented, the success of this catalyst in other amide syntheses suggests its potential applicability.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental metric in green chemistry chembam.com. Syntheses with high atom economy generate minimal waste. The direct amidation of 2-methyl-2-phenylpropanoic acid with hydroxylamine, if efficiently catalyzed, would represent a highly atom-economical route to this compound. In contrast, routes involving activating agents and subsequent coupling lead to the formation of stoichiometric byproducts, thus lowering the atom economy.

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product, provides another measure of the environmental impact of a synthesis chembam.com. A lower E-factor indicates a greener process. By minimizing the use of excess reagents, solvents, and complex purification procedures, the E-factor for the production of this compound can be significantly reduced.

The following table provides a qualitative comparison of different synthetic approaches based on green chemistry principles.

| Synthetic Approach | Green Solvents | Catalysis | Atom Economy | E-Factor |

| Acid Chloride Route | Typically relies on conventional organic solvents. | Stoichiometric base is required. | Low, due to the formation of HCl and its salt. | High, due to solvent use and byproducts. |

| Coupling Agent Route | Can be adapted to greener solvents, but often uses traditional ones. | Stoichiometric coupling agents are used. | Low, due to the formation of coupling agent byproducts. | High, due to byproducts and purification needs. |

| Direct Catalytic Amidation | Amenable to greener solvents, including water or solvent-free conditions. | Utilizes a catalyst in small quantities. | High, with water as the only theoretical byproduct. | Potentially Low, depending on catalyst and solvent choice. |

Further research into biocatalysis, employing enzymes to facilitate the synthesis, could offer an even more sustainable route. While the direct enzymatic synthesis of this compound has not been reported, the N-hydroxylation of related amine compounds by enzyme systems has been studied, suggesting the potential for future biocatalytic approaches nih.gov.

Optimization of Reaction Conditions and Scalability for this compound Production

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the meticulous optimization of reaction conditions and a thorough assessment of its scalability. For the production of this compound, several parameters must be considered to ensure a safe, efficient, and economically viable process.

Optimization of Reaction Conditions:

The yield and purity of this compound are highly dependent on various reaction parameters. Key factors that require optimization include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For instance, in the synthesis from 2-methyl-2-phenylpropanoyl chloride, controlling the temperature is crucial to prevent side reactions and decomposition of the product.

Concentration of Reactants: The stoichiometry of the reactants, including the acid derivative and hydroxylamine, must be carefully controlled to maximize conversion and minimize unreacted starting materials.

Solvent: The choice of solvent not only impacts the solubility of the reactants and reagents but also the reaction kinetics and the ease of product isolation. The use of biphasic solvent systems can sometimes facilitate product separation and purification.

Catalyst Loading and Type: In catalytic approaches, the selection of the appropriate catalyst and the optimization of its loading are critical. Too little catalyst may result in slow reaction rates, while an excess can lead to increased costs and potential contamination of the product.

pH: For reactions involving acidic or basic reagents, maintaining the optimal pH is essential for maximizing the yield and preventing degradation of the desired product.

The following table outlines key parameters and their potential impact on the synthesis of this compound.

| Parameter | Potential Impact on Synthesis | Considerations for Optimization |

| Temperature | Affects reaction rate, selectivity, and product stability. | Balance between achieving a reasonable reaction rate and minimizing byproduct formation. |

| Reactant Concentration | Influences reaction kinetics and equilibrium position. | Optimize molar ratios to maximize conversion of the limiting reagent and simplify purification. |

| Solvent | Impacts solubility, reaction rate, and work-up procedure. | Select a solvent that provides good solubility for reactants and facilitates product isolation. |

| Catalyst (if applicable) | Determines reaction rate and selectivity. | Screen different catalysts and optimize loading to achieve high efficiency and cost-effectiveness. |

| Reaction Time | Affects conversion and potential for side reactions. | Monitor reaction progress to determine the optimal time for achieving maximum yield. |

Scalability:

Scaling up the synthesis of this compound from the laboratory bench to industrial production presents several challenges that need to be addressed:

Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature and prevent thermal runaways.

Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing is crucial for achieving consistent reaction rates and yields. The choice of reactor and agitation system is critical.

Safety: The handling of potentially hazardous reagents, such as thionyl chloride or other activating agents, on a large scale requires strict safety protocols and specialized equipment.

Downstream Processing: The isolation and purification of the final product can be a significant bottleneck in a large-scale process. The development of efficient and scalable purification methods, such as crystallization or extraction, is essential.

The development of continuous flow processes for the synthesis of amides and related compounds is a promising strategy for addressing some of the challenges associated with scalability. Continuous flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, making them an attractive option for the industrial production of this compound.

Chemical Reactivity and Mechanistic Studies of N Hydroxy 2 Methyl 2 Phenylpropanamide

Investigation of N-Hydroxy Group Reactivity in N-hydroxy-2-methyl-2-phenylpropanamide

The N-hydroxy group is a unique functional moiety that confers both acidic and nucleophilic properties, and it is susceptible to both oxidation and reduction.

Oxidation Pathways The nitrogen-hydroxy group of hydroxamic acids can undergo oxidation to yield several potential products, primarily nitrones. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a common transformation, often utilizing reagents that are also capable of converting alcohols to aldehydes or ketones. chimia.ch For this compound, oxidation would likely occur at the N-OH group. Common oxidants used for such transformations include manganese dioxide (MnO₂), bleach, or hypervalent iodine reagents. chimia.chresearchgate.net For instance, the oxidation of N-alkylamides can be catalyzed by N-hydroxyphthalimide (NHPI) in the presence of a Co(II) salt under mild, aerobic conditions to yield various carbonyl derivatives. acs.org In the case of this compound, a plausible oxidation product would be the corresponding nitrone.

Reduction Pathways The N-hydroxy group can be reduced to the corresponding amide, converting this compound into 2-methyl-2-phenylpropanamide. nih.gov This transformation is significant in medicinal chemistry, where N-hydroxylated compounds are sometimes designed as prodrugs that are metabolically reduced to the active parent amine or amide in vivo. nih.gov The reduction of N-hydroxylated compounds can be carried out by various enzymatic systems in biological contexts, including systems involving cytochrome P450. nih.gov In a laboratory setting, this reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which is known to reduce amides to amines. masterorganicchemistry.com However, achieving selective reduction of the N-hydroxy group without affecting the amide carbonyl requires careful selection of reagents and conditions.

The N-hydroxy group possesses a weakly acidic proton (pKa ≈ 9) and a nucleophilic oxygen atom, making it a prime site for derivatization reactions such as O-alkylation and O-acylation. nih.gov These reactions typically proceed by deprotonation with a suitable base, followed by nucleophilic attack on an electrophile.

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate would yield the corresponding N-alkoxy-2-methyl-2-phenylpropanamide. This type of derivatization is a common strategy in the synthesis of N-alkoxyindoles from N-hydroxyindoles. nih.gov

O-Acylation: Treatment with acylating agents such as acid chlorides or anhydrides results in the formation of O-acyl hydroxamates. These derivatives are particularly notable as intermediates in the Lossen rearrangement, a classic reaction of hydroxamic acids that converts them into isocyanates upon heating or under basic conditions. wikipedia.org

O-Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) can be used to protect the hydroxyl group, facilitating other chemical transformations on the molecule.

Amide Bond Reactivity and Stability in this compound

The amide bond in this compound, while generally stable, is subject to cleavage and transformation under specific conditions, most notably hydrolysis.

The hydrolysis of hydroxamic acids is a well-studied process that can be catalyzed by both acid and base, yielding a carboxylic acid and hydroxylamine (B1172632). nih.gov For this compound, hydrolysis would produce 2-methyl-2-phenylpropanoic acid and hydroxylamine.

The kinetics of this process are highly dependent on pH. veterinaria.org Studies on various hydroxamic acids show that stability is often greatest in neutral to moderately basic conditions (pH 8-10), with the rate of hydrolysis increasing significantly in both strongly acidic and strongly basic solutions. ju.edu.jo

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis of N-substituted hydroxamic acids is generally accepted to be an A-2 type pathway. niscair.res.inresearchgate.net This involves two key steps:

A rapid, reversible protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack.

A rate-determining attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate. This intermediate then breaks down to yield the final products. niscair.res.inresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, the reaction proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the breakdown of the resulting tetrahedral intermediate.

The inherent instability of the hydroxamic acid moiety to hydrolysis is a major consideration in its application, particularly in medicinal chemistry. nih.gov

| Condition | Relative Rate of Hydrolysis | Proposed Mechanism | Primary Products |

|---|---|---|---|

| Strongly Acidic (pH < 2) | High | A-2 Mechanism (Bimolecular) | 2-methyl-2-phenylpropanoic acid + Hydroxylamine |

| Neutral / Weakly Basic (pH 7-10) | Low (Most Stable) | Uncatalyzed or water-mediated | |

| Strongly Basic (pH > 12) | High | BAC2 Mechanism (Base-catalyzed, acyl-oxygen cleavage) |

Transamidation Transamidation is the direct conversion of one amide into another by reaction with an amine, a process that is thermodynamically challenging due to the high stability of the amide bond. nih.gov For this compound, this would involve the displacement of the N-hydroxy group with another amine. Such reactions typically require catalysis, which can be achieved using metal catalysts, hypervalent iodine reagents, or enzymes. nih.govresearchgate.net For example, amidase enzymes can catalyze a transamidation reaction between an amide and hydroxylamine to synthesize hydroxamic acids, demonstrating the principle of this transformation. researchgate.net

Other Transformations

Lossen Rearrangement: As mentioned, O-acyl derivatives of hydroxamic acids undergo the Lossen rearrangement to form isocyanates. wikipedia.org A related process can occur directly from unactivated hydroxamic acids under catalyst-free thermal conditions in a formamide (B127407) solvent, which proceeds via a consecutive Lossen rearrangement/transamidation reaction. rsc.org

Reduction to Amines: The amide functional group can be fully reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org In the case of this compound, this would likely reduce both the N-hydroxy group and the carbonyl, potentially leading to N-(2-methyl-2-phenylpropyl)hydroxylamine, although the exact outcome would depend on reaction conditions.

Stereochemical Dynamics and Isomerization Pathways of this compound

The molecule this compound is achiral because the carbon atom at position 2 is bonded to two identical methyl groups, and therefore it is not a stereocenter. However, the molecule exhibits important stereochemical dynamics related to conformational isomerism.

The primary mode of isomerization is E/Z isomerism (also referred to as cis/trans isomerism) around the C-N bond of the amide group. Due to resonance between the nitrogen lone pair and the carbonyl π-system, the C-N bond has significant double-bond character, which restricts free rotation and creates two distinct planar conformers. researchgate.netmdpi.com

Z-isomer (trans): The carbonyl oxygen and the hydroxyl group are on opposite sides of the C-N bond. This form is often stabilized by the formation of intermolecular hydrogen bonds in protic solvents or in the solid state. mdpi.com

E-isomer (cis): The carbonyl oxygen and the hydroxyl group are on the same side of the C-N bond. This form can be stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl proton. mdpi.com

In aqueous solution, hydroxamic acids predominantly exist in the more stable Z (trans) configuration. nih.gov The equilibrium between these two forms can be influenced by solvent, temperature, and concentration. mdpi.com The energy barrier for this isomerization can be studied using techniques like variable temperature NMR spectroscopy.

| Isomer | Relative Orientation (C=O vs. O-H) | Predominant Stabilizing Interaction |

|---|---|---|

| Z-isomer (trans) | Opposite sides of C-N bond | Intermolecular H-bonding |

| E-isomer (cis) | Same side of C-N bond | Intramolecular H-bonding |

Data Table of Predicted Collision Cross Sections

The following table presents predicted Collision Cross Section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu This data is useful in analytical techniques such as ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.10192 | 138.7 |

| [M+Na]⁺ | 202.08386 | 144.9 |

| [M-H]⁻ | 178.08736 | 141.0 |

| [M+NH₄]⁺ | 197.12846 | 157.7 |

| [M+K]⁺ | 218.05780 | 143.1 |

| [M+H-H₂O]⁺ | 162.09190 | 133.3 |

Reaction Kinetics and Thermodynamic Profiling of this compound Transformations

Computational Chemistry Applications in Elucidating this compound Reactivity

In the absence of extensive experimental data, computational chemistry provides valuable insights into the intrinsic properties and potential reactivity of this compound.

Predicted Collision Cross Section:

One available piece of computational data is the predicted Collision Cross Section (CCS). The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound have been calculated. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 180.10192 | 138.7 |

| [M+Na]⁺ | 202.08386 | 144.9 |

| [M-H]⁻ | 178.08736 | 141.0 |

| [M+NH₄]⁺ | 197.12846 | 157.7 |

| [M+K]⁺ | 218.05780 | 143.1 |

| [M+H-H₂O]⁺ | 162.09190 | 133.3 |

| [M+HCOO]⁻ | 224.09284 | 160.6 |

| [M+CH₃COO]⁻ | 238.10849 | 180.2 |

| [M+Na-2H]⁻ | 200.06931 | 145.6 |

| [M]⁺ | 179.09409 | 137.3 |

| [M]⁻ | 179.09519 | 137.3 |

Table 1. Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

Density Functional Theory (DFT) Studies on Related Compounds:

While specific DFT studies on this compound are not prevalent, research on structurally similar aromatic amides illustrates the utility of these methods. For instance, computational studies on compounds like N-phenylpropanamide researchgate.net, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov, and N-(2-methyl-5-nitro-phenyl)benzamide sci-hub.se often employ DFT with basis sets such as B3LYP/6-311+G(d,p) to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles. For example, in a study of N-phenylpropanamide, the optimized N-H bond length was computed, and the potential for intermolecular hydrogen bonding was investigated. researchgate.net

Analyze Vibrational Frequencies: Calculate theoretical infrared and Raman spectra to aid in the assignment of experimentally observed vibrational bands.

Determine Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack.

A computational study on this compound using these well-established methods would provide significant insights into its electronic structure and reactivity, guiding further experimental investigations.

Theoretical and Computational Investigations of N Hydroxy 2 Methyl 2 Phenylpropanamide

Quantum Chemical Calculations on Electronic Structure of N-hydroxy-2-methyl-2-phenylpropanamide

Quantum chemical calculations are pivotal in elucidating the electronic properties of this compound, offering insights into its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the hydroxamic acid moiety (-CONHOH), specifically on the nitrogen and oxygen atoms due to their lone pairs of electrons, and to some extent on the phenyl ring's π-system. The LUMO is likely to be distributed over the carbonyl group (C=O) and the phenyl ring, which can accept electron density.

Computational studies on analogous molecules, such as N-phenylpropanamide, have shown that the HOMO-LUMO energy gap is a key parameter in determining intramolecular charge transfer. researchgate.net For this compound, the presence of the hydroxyl group on the nitrogen atom is expected to influence the energies of the frontier orbitals compared to a simple amide.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar organic molecules. They serve to represent the expected quantum chemical parameters.

Charge Distribution, Electrostatic Potentials (MEP), and Reactivity Descriptors

The distribution of electron density within this compound governs its electrostatic properties and reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this molecule, negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, particularly the hydroxyl and amide protons, making them sites for nucleophilic attack.

Reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), which measures the tendency to attract electrons, and chemical hardness (η), which indicates resistance to change in electron distribution. A lower hardness value suggests higher reactivity. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it accepts electrons.

Conformational Analysis of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility.

Potential Energy Surface Mapping and Stable Conformers

A potential energy surface (PES) scan can be performed by systematically rotating the single bonds within the molecule to identify the most stable conformers. For this compound, key dihedral angles to consider are those around the C-C bond connecting the phenyl ring to the quaternary carbon, the C-C bond of the propanamide backbone, and the C-N and N-O bonds of the hydroxamic acid moiety. The steric hindrance from the two methyl groups on the α-carbon and the phenyl ring will significantly influence the preferred conformations, likely leading to a staggered arrangement to minimize steric strain.

Intramolecular and Intermolecular Interactions, including Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the stable conformations and interactions of this compound. The hydroxamic acid group contains both hydrogen bond donors (N-H and O-H) and acceptors (C=O and N-OH).

Intramolecular hydrogen bonds can form between the N-H or O-H group and the carbonyl oxygen, leading to the formation of five- or six-membered rings and influencing the planarity of the amide group. Hydroxamic acids can exist as Z and E isomers with respect to the C-N amide bond, and the stability of these isomers is often dictated by the possibility of forming intramolecular hydrogen bonds. mdpi.com

Intermolecularly, this compound can form strong hydrogen-bonded dimers or larger aggregates. mdpi.com These interactions are crucial in the solid state and can also persist in non-polar solvents. The phenyl ring can also participate in π-π stacking interactions, further stabilizing intermolecular arrangements.

Molecular Dynamics Simulations for this compound in Solution

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent, typically water, to mimic physiological conditions. MD simulations follow the atomic motions of the molecule and solvent over time, offering insights into its conformational flexibility, hydration, and interactions with its environment.

In an aqueous solution, the hydroxamic acid moiety is expected to form strong hydrogen bonds with water molecules. The phenyl group, being hydrophobic, will have a more structured water shell around it. MD simulations can reveal the preferred conformations of the molecule in solution, which may differ from the gas phase or solid state due to solvent interactions. The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation and to understand how the molecule might interact with biological macromolecules. Studies on similar amide-containing molecules have demonstrated the importance of explicit solvent models in accurately predicting conformational preferences and interactions. scirp.orgresearchgate.net

Solvent Effects on Molecular Conformation and Dynamics

Theoretically, such investigations would typically employ molecular dynamics (MD) simulations. This technique models the interactions between the solute (this compound) and solvent molecules over time, offering insights into how the solvent influences the three-dimensional shape (conformation) and movement of the compound.

Two primary approaches could be utilized:

Explicit Solvent Models: In this method, individual solvent molecules (e.g., water, dimethyl sulfoxide) are represented in the simulation box. This provides a highly detailed view of direct interactions, such as hydrogen bonding between the solvent and the hydroxamic acid and amide moieties of the compound.

Implicit Solvent Models: This approach represents the solvent as a continuous medium with average properties, which is computationally less intensive. It is effective for assessing the general influence of solvent polarity on the conformational stability of the molecule.

These simulations could reveal the preferred conformations of this compound in various solvents and the dynamic fluctuations around these states.

Predictive Solubility and Partitioning Behavior

Computational models are frequently used to predict the physicochemical properties of compounds, such as solubility and partitioning behavior, which are important for various scientific applications.

One of the key parameters for predicting partitioning behavior is the logarithm of the octanol-water partition coefficient (logP). This value indicates a compound's lipophilicity or hydrophilicity. For this compound, a computationally predicted value, XlogP, is available. uni.lu

Table 1: Predicted Partition Coefficient for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| XlogP | 1.6 | A measure of lipophilicity, indicating the ratio of the compound's concentration in octanol (B41247) versus water. |

Data sourced from computational predictions. uni.lu

An XlogP value of 1.6 suggests that this compound is moderately lipophilic, meaning it has a greater affinity for an oily or non-polar environment compared to an aqueous or polar one. While specific computationally predicted aqueous solubility data for this compound is not available in the reviewed literature, the XlogP value provides a foundational element for such estimations.

Structure-Property Relationships Derived from Computational Models for this compound and its Analogs

Structure-property relationships, often investigated through Quantitative Structure-Property Relationship (QSPR) models, seek to correlate a molecule's structural features with its physical and chemical properties. For this compound, specific QSPR studies are not found in the public literature. However, some fundamental properties derived from its computed structure are available.

One such property is the collision cross-section (CCS), which is a measure of the molecule's size and shape in the gas phase. This property can be predicted computationally and is valuable for analytical techniques like ion mobility-mass spectrometry. The predicted CCS values for different ionized forms (adducts) of this compound have been calculated. uni.lu

Table 2: Predicted Collision Cross-Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.10192 | 138.7 |

| [M+Na]⁺ | 202.08386 | 144.9 |

| [M-H]⁻ | 178.08736 | 141.0 |

| [M+NH₄]⁺ | 197.12846 | 157.7 |

| [M+K]⁺ | 218.05780 | 143.1 |

Data sourced from computational predictions using CCSbase. uni.lu

Predictive Modeling of this compound Reactivity and Stability

Predictive modeling of a compound's chemical reactivity and stability is a cornerstone of computational chemistry. These models can foresee potential degradation pathways, metabolic fate, or chemical incompatibilities. For this compound, specific published studies on its reactivity and stability modeling are absent from the scientific literature.

Theoretically, such investigations would involve quantum mechanics calculations, particularly using Density Functional Theory (DFT). These methods can be applied to:

Calculate Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the most likely sites for nucleophilic and electrophilic attack, respectively, offering insights into chemical reactivity.

Determine Bond Dissociation Energies: By calculating the energy required to break specific bonds, computational models can predict the most labile parts of the molecule, suggesting potential points of degradation. For instance, the stability of the N-O bond in the hydroxamic acid moiety could be a key focus.

Model Reaction Pathways: DFT can be used to map the energy landscape of potential reactions, such as hydrolysis or oxidation, and identify the transition states and activation energies involved. This would provide a theoretical prediction of the compound's stability under various conditions.

While these methods are well-established, their specific application to generate predictive reactivity and stability data for this compound has not been reported in the available literature.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide |

| Octanol |

Biological and Biochemical Activity of N Hydroxy 2 Methyl 2 Phenylpropanamide

Enzyme Inhibition Studies of N-hydroxy-2-methyl-2-phenylpropanamide and Related Hydroxamates

No research studies detailing the enzyme inhibition properties of this compound were found.

Matrix Metalloproteinase (MMP) Inhibition

There are no available studies or data on the inhibitory activity of this compound against matrix metalloproteinases.

Histone Deacetylase (HDAC) Inhibition

Information regarding the potential for this compound to inhibit histone deacetylases could not be located in the searched scientific literature.

Other Enzyme Systems Targeted by this compound

No data has been published detailing the activity of this compound against any other enzyme systems.

Kinetic Characterization of Enzyme Inhibition (in vitro IC50, Ki determination)

As no enzyme inhibition has been reported, there is no kinetic data, such as in vitro IC50 or Ki values, for this compound.

Receptor Binding and Modulation by this compound (in vitro assays)

There is a lack of available scientific literature and data concerning the receptor binding and modulation properties of this compound.

Androgen Receptor (AR) Agonistic/Antagonistic Activities

No in vitro assay results or other studies have been published that describe any agonistic or antagonistic activities of this compound at the androgen receptor.

Opioid Receptor Binding Characteristics (for analogous propanamides)

The N-phenylpropanamide scaffold is a cornerstone of the fentanyl class of synthetic opioids, which are potent agonists of the µ-opioid receptor (mOR). nih.gov Fentanyl and its analogs interact with the mOR, a G protein-coupled receptor (GPCR), to produce strong analgesic effects. nih.govmdpi.com The binding of these propanamide-containing ligands to the mOR has been elucidated through structural and computational studies.

A primary binding interaction involves a salt bridge formed between the protonated amine group of the ligand (typically on a piperidine ring in fentanyl analogs) and a conserved aspartic acid residue, Asp147, in the receptor. nih.gov While this compound lacks the piperidine ring common to fentanyl, the propanamide portion itself plays a crucial role in receptor interaction. In fentanyl analogs, the N-phenyl-propanamide group is stabilized by interactions with residues such as tryptophan (W318). biorxiv.org The propanamide's carbonyl group can form hydrogen bonds within the binding pocket. researchgate.net

Studies on diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides reveal that stereochemistry significantly influences binding affinity and selectivity for the µ-opioid receptor. nih.gov For instance, different isomers show varying affinities for µ-sites, with some demonstrating exceptionally high potency in the femtomolar range. nih.gov Computational simulations suggest that the N-linked phenethyl group can influence the conformation of key receptor residues, and the propanamide chain maintains frequent contact with specific amino acids through hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net

Cellular Biochemical Pathway Perturbations by this compound (in vitro cell-based assays)

Direct studies on how this compound perturbs cellular biochemical pathways are not available in the reviewed literature. However, the activities of related chemical structures in cell-based assays, particularly in the areas of antiproliferative and antimicrobial effects, can suggest potential biological activities.

There is no specific data available for the antiproliferative activity of this compound. However, the hydroxamic acid functional group (-C(=O)N-OH) is a key feature of several histone deacetylase (HDAC) inhibitors, a class of potent anticancer agents. For example, the clinically applied reference compound vorinostat (suberoylanilide hydroxamic acid) shows strong inhibition of tumor cell growth. researchgate.net

The antiproliferative potential of various amide and hydroxamide derivatives has been demonstrated against multiple cancer cell lines. Novel N-benzimidazole-derived carboxamides have shown promising activity, with IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). nih.gov Similarly, certain hydroxylated biphenyl compounds, which share structural similarities, exhibit potent antitumor potential against melanoma cells with IC50 values around 1.7–2.0 µM. nih.gov These findings suggest that a molecule like this compound could plausibly exhibit antiproliferative properties, though this requires experimental verification.

Table 1: Antiproliferative Activity of Analogous Compounds Against Various Cancer Cell Lines

| Compound Class/Name | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Hydroxylated Biphenyl Compound 11 | Melanoma | Skin Cancer | 1.7 ± 0.5 | nih.gov |

| Hydroxylated Biphenyl Compound 12 | Melanoma | Skin Cancer | 2.0 ± 0.7 | nih.gov |

| N-methyl-substituted benzimidazole derivative | MCF-7 | Breast Cancer | 3.1 | nih.gov |

| 2-hydroxy-substituted benzimidazole derivative | MCF-7 | Breast Cancer | 1.2 | nih.gov |

| 2-hydroxy-substituted benzimidazole derivative | HCT 116 | Colon Cancer | 3.7 | nih.gov |

While no in vitro antimicrobial screening data exists specifically for this compound, related N-hydroxy-benzamide and salicylanilide derivatives have been evaluated for such properties. A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Similarly, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL. nih.gov These derivatives also exhibited antifungal activity against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, with MIC values as low as 0.625 g/L. researchgate.net The amide bond (–CONH–) in these types of molecules is thought to be crucial for their biological effects, potentially interacting with a variety of bacterial enzymes. researchgate.net

Table 2: Antimicrobial Activity of Analogous Benzamide Derivatives

| Compound Class/Name | Microorganism | Activity Type | MIC Value | Reference |

|---|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Antibacterial | 2.5–5.0 mg/mL | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | Antifungal | 0.625 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | Antifungal | 0.3125 g/L | researchgate.net |

| Benzamide derivative 5a | E. coli | Antibacterial | 3.12 µg/mL | nanobioletters.com |

| Benzamide derivative 5a | B. subtilis | Antibacterial | 6.25 µg/mL | nanobioletters.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets of this compound

Based on the activities of analogous compounds, a preliminary structure-activity relationship (SAR) profile for this compound can be inferred.

The core structure of this compound contains several key pharmacophoric elements that are likely crucial for its potential biological activities:

Hydroxamic Acid Moiety (-CONHOH): This is a critical feature. In HDAC inhibitors, it acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme. This functionality is also important for the activity of other metalloenzymes.

Amide Linkage (-CONH-): The amide bond provides structural rigidity and is a key hydrogen bond donor and acceptor, allowing for critical interactions with biological targets such as enzyme active sites or receptor binding pockets. researchgate.net

Phenyl Ring: This aromatic group provides a scaffold for hydrophobic interactions within binding sites. Its substitution pattern can dramatically alter activity.

Gem-dimethyl Group: The two methyl groups on the alpha-carbon may provide steric bulk that could influence binding orientation and selectivity for specific targets. It may also increase metabolic stability.

In the context of opioid receptor binding, the N-phenylpropanamide unit is a well-established pharmacophore for µ-opioid receptor affinity. biorxiv.org For antimicrobial action, the salicylanilide (2-hydroxy-N-phenylbenzamide) framework is a known pharmacophore, where the hydroxyl and amide groups are essential for activity. nih.gov

SAR studies on analogous compounds demonstrate that modifying substituents on the core structure significantly impacts biological activity and selectivity.

On the Phenyl Ring: In antimicrobial salicylanilide derivatives, the position and nature of halogen substituents on the phenyl rings are critical. For example, a trifluoromethyl group at the para-position of one phenyl ring and a chloro group on the other resulted in a potent bactericidal agent against MRSA. nih.govresearchgate.net

At the Amide Nitrogen: In fentanyl analogs, substitution at the amide nitrogen (the N-phenylpropanamide group) is a key determinant of opioid activity. The size and nature of this group modulate potency and receptor subtype selectivity. nih.gov

On the Benzimidazole Core (in carboxamide analogs): For N-benzimidazole-derived carboxamides with antiproliferative activity, substituents on the nitrogen of the benzimidazole core (e.g., isobutyl vs. methyl groups) and on the phenyl ring (methoxy and hydroxy groups) significantly influence potency. nih.gov For instance, a 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain showed pronounced activity across multiple cell lines, while a 2-hydroxy-substituted derivative with a methyl group showed high potency and selectivity for the MCF-7 cell line. nih.gov

These examples underscore that the biological profile of this compound could be finely tuned by strategic chemical modifications to its phenyl ring or amide group, potentially leading to enhanced potency or selectivity for a specific biological target.

Molecular Mechanism of Action Elucidation for this compound (in vitro or theoretical)

Information regarding the in vitro or theoretical molecular mechanism of action of this compound is not available in the reviewed scientific literature.

Application of this compound as a Biochemical Probe or Chemical Tool

There are no documented applications of this compound as a biochemical probe or chemical tool in the existing scientific literature.

Advanced Analytical Methodologies for N Hydroxy 2 Methyl 2 Phenylpropanamide Characterization in Research

Spectroscopic Techniques Applied to N-hydroxy-2-methyl-2-phenylpropanamide

Spectroscopy is fundamental to the molecular characterization of this compound, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. While basic ¹H and ¹³C NMR provide initial identification, advanced NMR experiments are necessary for complete structural assignment and to ensure the absence of isomeric or synthetic impurities.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the 6.0-9.5 ppm range. sielc.com The two methyl groups attached to the quaternary C2 carbon are chemically equivalent and are expected to produce a sharp singlet, likely in the 1.5-2.0 ppm region, due to the shielding effect of the adjacent carbon. The protons of the N-hydroxy group (N-OH) are exchangeable and their chemical shift is highly variable, depending on the solvent, concentration, and temperature, but can often be found in a broad region. sielc.com

The carbon (¹³C) NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the 160-180 ppm range. The quaternary carbon (C2) bonded to the phenyl and two methyl groups would appear in the 30-50 ppm range. sielc.com The carbons of the phenyl ring would produce signals between 125-150 ppm, while the methyl carbons would appear at a higher field, typically around 20-30 ppm. sielc.com

Predicted NMR Chemical Shifts for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.20 - 7.50 | Multiplet (m) |

| Methyl Protons (2 x CH₃) | ¹H | ~1.60 | Singlet (s) |

| N-Hydroxy Proton (N-OH) | ¹H | Variable (Broad) | Singlet (s, broad) |

| Carbonyl Carbon (C=O) | ¹³C | 170 - 175 | - |

| Phenyl Carbons (C-ipso) | ¹³C | 140 - 145 | - |

| Phenyl Carbons (C-o, m, p) | ¹³C | 125 - 130 | - |

| Quaternary Carbon (C2) | ¹³C | 40 - 50 | - |

Advanced 2D NMR Techniques: To confirm these assignments and establish connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show no correlation for the methyl proton singlet, confirming its isolation from other proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): For this molecule, a NOESY experiment could show spatial proximity between the methyl protons and the ortho-protons of the phenyl ring, helping to confirm the conformation of the molecule in solution.

Purity assessment via NMR involves integrating the signals of the target compound against any impurity signals. The high resolution and quantitative nature of ¹H NMR allow for the detection and quantification of impurities with a high degree of accuracy.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, these techniques are used to confirm the presence of key structural features.

The IR spectrum is expected to be dominated by several characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ can be attributed to the O-H stretching vibration of the hydroxamic acid group, often broadened due to hydrogen bonding. The C=O stretching vibration of the amide I band is expected to appear as a strong absorption around 1640-1680 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups would be observed in the 2850-2975 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, Raman is often more sensitive to the symmetric vibrations of the non-polar parts of the molecule, such as the phenyl ring breathing modes and the C-C backbone stretches.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Hydroxamic Acid (-NH-OH) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2975 | Medium |

| C=O Stretch (Amide I) | Carbonyl (-C=O) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl ring. The spectrum is expected to show strong absorption bands in the UV region corresponding to π → π* transitions.

Typically, benzene (B151609) and its derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The presence of the amide and methyl substituents on the phenyl ring can cause a slight red shift (bathochromic shift) of these absorption maxima. The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the much stronger π → π* transitions of the aromatic ring. This technique is particularly useful in quantitative analysis, as the absorbance at a specific wavelength (λmax) is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, which typically requires a carbon atom bonded to four different substituent groups.

In the case of this compound, the central carbon atom (C2) is bonded to a phenyl group, a carbonyl group, and two methyl groups. Because two of the substituents on this carbon are identical (the two methyl groups), this carbon is not a stereocenter. The molecule is achiral and therefore does not have enantiomers. As a result, it will not rotate plane-polarized light and will be inactive in chiroptical spectroscopic techniques. This section is therefore not applicable to the stereochemical characterization of this compound.

Advanced Chromatographic Separation and Purity Assessment of this compound

Chromatographic methods are essential for separating this compound from unreacted starting materials, by-products, and other impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically most suitable.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be used to achieve optimal separation. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase is common practice to ensure that acidic or basic functional groups (like the hydroxamic acid) are protonated, leading to sharper, more symmetrical peaks.

Detection is most commonly achieved using a UV detector set to one of the absorption maxima of the compound (e.g., ~254 nm) as determined by UV-Vis spectroscopy. For purity analysis, the peak area of this compound is compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples. Coupling the HPLC system to a mass spectrometer (LC-MS) can provide even greater specificity and confirm the identity of the main peak and any impurities.

Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic (e.g., 60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV Absorbance at λmax (~254 nm) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

The analysis of this compound by Gas Chromatography (GC) presents challenges due to the compound's polarity and thermal lability, which are characteristic of hydroxamic acids. The N-hydroxy group can lead to poor peak shape and potential degradation in the hot injector or column. To overcome these issues, chemical derivatization is a common and necessary strategy. jfda-online.comresearchgate.net Silylation, which replaces the active hydrogen on the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group, is a frequently employed technique. gcms.czresearchgate.net This process reduces the compound's polarity, masks hydrogen bonding sites, and increases its volatility and thermal stability, making it amenable to GC analysis. jfda-online.comgcms.cz Acylation is another derivatization strategy that can improve chromatographic behavior. researchgate.net Once derivatized, the compound can be analyzed by GC coupled with mass spectrometry (GC-MS), allowing for both separation and structural confirmation based on characteristic fragmentation patterns. nih.govgoogle.comresearchgate.net

Supercritical Fluid Chromatography (SFC) offers a valuable alternative for the analysis of polar compounds like this compound. nih.govnih.gov Operating with a mobile phase of supercritical carbon dioxide, often mixed with a polar organic modifier like methanol, SFC can effectively chromatograph analytes that are challenging for both GC and traditional liquid chromatography. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency. nih.gov For a polar analyte such as this compound, SFC is typically performed in a normal-phase mode using polar stationary phases like silica, diol, or aminopropyl-bonded columns. nih.gov This technique avoids the need for derivatization, simplifying sample preparation and preventing potential artifacts.

X-ray Crystallography and Solid-State Structural Elucidation of this compound and its Complexes

X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and its interactions with biological targets.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-(2-hydroxy-5-methylphenyl)benzamide and N-(4-hydroxy-2-nitrophenyl)acetamide, provides insight into the expected structural features. iucr.orgwikipedia.org In these crystal structures, the central amide fragment is typically near-planar. wikipedia.org A key feature is the extensive network of hydrogen bonds. The N-hydroxy group of this compound is expected to act as both a hydrogen bond donor and acceptor, forming intramolecular hydrogen bonds with the carbonyl oxygen and intermolecular hydrogen bonds that link molecules into chains or more complex supramolecular assemblies in the crystal lattice. iucr.orgnih.gov The ability of hydroxamic acids to form strong bidentate chelates with metal ions, such as Fe(III) and Zn(II), is also well-documented. wikipedia.orgnih.govtaylorandfrancis.com X-ray crystallography of its metal complexes would reveal the coordination geometry, showing how the carbonyl and hydroxyl oxygens bind to the metal center. taylorandfrancis.com

Below is a representative table of crystallographic data for a related amide compound, N-(2-hydroxy-5-methylphenyl)benzamide, illustrating the type of information obtained from such an analysis. wikipedia.org

Table 1: Representative Crystal Data for a Related Amide Structure

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₃NO₂ |

| Formula Weight | 227.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2263 (3) |

| b (Å) | 16.9016 (7) |

| c (Å) | 9.4216 (4) |

| α (°) | 90 |

| β (°) | 107.03 (2) |

| γ (°) | 90 |

| Volume (ų) | 1099.30 (8) |

| Z | 4 |

Data for N-(2-hydroxy-5-methylphenyl)benzamide. Source: wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Metabolite Identification (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for probing the structure and reactivity of this compound. Its ability to provide highly accurate mass measurements allows for the unequivocal determination of elemental compositions for the parent ion and its fragments, which is the foundation for structural elucidation and metabolite identification. iucr.orgeurjchem.com

In mechanistic studies, HRMS combined with tandem mass spectrometry (MS/MS) is used to map the fragmentation pathways of the molecule. For this compound, the protonated molecule [M+H]⁺ would be expected. Key fragmentation events would likely involve the loss of water (H₂O) from the N-hydroxy group, cleavage of the amide bond, and fragmentations related to the phenyl and isopropyl groups. By analyzing the exact masses of these fragments, a detailed fragmentation map can be constructed, providing a structural fingerprint of the molecule. researchgate.net

When studying metabolism, HRMS is used to identify potential biotransformations. Samples incubated with liver microsomes or other biological systems can be analyzed to detect new molecular species. eurjchem.com Common metabolic pathways for a compound like this compound would include hydroxylation of the phenyl ring, N-dealkylation, or oxidation. HRMS can detect the mass shifts corresponding to these reactions (e.g., +15.9949 Da for hydroxylation). Subsequent MS/MS analysis of these new metabolite peaks helps to pinpoint the location of the modification on the molecular scaffold.

The table below shows mass spectral data for the closely related compound 2-Hydroxy-n-methyl-n-phenylpropanamide, which can be used to infer the fragmentation behavior of the target compound.

Table 2: HRMS Fragmentation Data for an Analogous Compound

| Precursor Ion [M+H]⁺ (m/z) | Collision Energy (V) | Fragment Ion (m/z) | Proposed Fragment Identity |

|---|---|---|---|

| 180.1019 | 40 | 134.0913 | [M+H - H₂O - C₂H₄]⁺ |

| 180.1019 | 40 | 106.0648 | [C₇H₈N]⁺ |

| 180.1019 | 40 | 77.0386 | [C₆H₅]⁺ |

Data for 2-Hydroxy-n-methyl-n-phenylpropanamide. Source: MassBank Record MSBNK-BAFG-CSL23111012149 nih.gov

Electrochemical Analysis and Redox Properties of this compound

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of this compound. wikipedia.orgtheijes.com The N-hydroxyamide functional group is electrochemically active and can undergo oxidation. eurjchem.comresearchgate.net Studies on various hydroxamic acids show that they can be oxidized at a solid electrode, such as glassy carbon, typically in an irreversible or quasi-reversible process. eurjchem.comrsc.org The oxidation potential is influenced by factors like pH and the solvent system used. eurjchem.comnih.gov

The oxidation process for hydroxamic acids generally involves a two-electron transfer and can lead to the formation of nitroso compounds and carboxylic acids. researchgate.net For this compound, CV would reveal the potential at which it is oxidized. This information is critical for understanding its stability and potential interactions in biological systems, where redox reactions are prevalent.

Furthermore, the hydroxamic acid moiety is a strong chelator of metal ions. nih.govethernet.edu.et Electrochemical analysis can be used to study the formation and redox behavior of its metal complexes. The coordination of a metal ion like Fe(III) or Zn(II) to the N-hydroxyamide group typically alters the redox potential of both the ligand and the metal. eurjchem.com CV studies of the compound in the presence of metal ions can provide data on complex stability and the electron transfer processes within the resulting coordination complex. eurjchem.com

Table 3: Summary of Expected Electrochemical Properties

| Technique | Measurement | Significance for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | Indicates the potential at which the N-hydroxyamide group is oxidized. |

| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | Reveals the reversibility of the redox process. |

| CV with Metal Ions | Shift in Peak Potentials | Characterizes the formation and redox stability of metal complexes. |

Derivatives and Analogs of N Hydroxy 2 Methyl 2 Phenylpropanamide: Synthetic and Biological Explorations

Synthetic Strategies for Structurally Modified N-hydroxy-2-methyl-2-phenylpropanamide Derivatives

No specific synthetic strategies or chemical methodologies for the creation of structurally modified derivatives of this compound have been reported in peer-reviewed journals or patent literature. While general methods for the synthesis of hydroxamic acids and amides are well-established, their specific application to the this compound backbone, including reaction schemes, yields, and purification methods for its derivatives, is not documented.

Comparative Biological Activity Studies of this compound Analogs

There are no published comparative studies on the biological activity of this compound or any of its potential analogs.

Modulation of Potency and Selectivity across Analogs

Due to the absence of synthesized analogs and biological testing data, there is no information regarding the modulation of potency or selectivity for any target.

Extension of Structure-Activity Relationship (SAR) for this compound Analog Series

A structure-activity relationship (SAR) analysis for the this compound series has not been established, as no data on the biological activities of a series of related analogs are available.

Co-crystallization and Ligand-Target Complex Studies with this compound Analogs

No co-crystallization studies involving this compound or its analogs with any biological target have been reported. As such, there are no available X-ray crystallography or other structural biology data to detail the binding interactions between this class of compounds and any protein or enzyme.

Future Research Directions and Emerging Applications for N Hydroxy 2 Methyl 2 Phenylpropanamide

Development of Novel and Efficient Synthetic Routes to N-hydroxy-2-methyl-2-phenylpropanamide and its Advanced Derivatives

Current synthetic strategies for this compound primarily involve the reaction of a corresponding acyl chloride with hydroxylamine (B1172632). One documented method details the synthesis from 2-methyl-2-phenylpropanoyl chloride and hydroxylamine hydrochloride in the presence of potassium carbonate. chemicalbook.com Another established route starts from 2-phenylisobutyric acid. chemicalbook.com

Future research is anticipated to focus on developing more efficient, scalable, and environmentally friendly synthetic methods. This includes the exploration of catalytic approaches, such as those utilizing diboronic acid anhydride (B1165640) for the dehydrative condensation of carboxylic acids with hydroxylamine derivatives, a method that has shown success in the synthesis of other N-methyl secondary amides. rsc.org The development of one-pot syntheses and the use of flow chemistry could also offer significant advantages in terms of yield, purity, and manufacturing costs.

Moreover, the synthesis of advanced derivatives of this compound is a key area for future exploration. This involves the introduction of various functional groups onto the phenyl ring or modification of the propanamide backbone to create a library of analogs. These derivatives will be instrumental in probing structure-activity relationships and optimizing the compound's properties for various applications.

| Starting Material | Reagents | Product | Reference |

| 2-methyl-2-phenylpropanoyl chloride | Hydroxylamine hydrochloride, Potassium carbonate | This compound | chemicalbook.com |

| 2-phenylisobutyric acid | Not specified | This compound | chemicalbook.com |

Expansion of this compound's Utility in Chemical Biology Tool Development

The hydroxamic acid moiety within this compound is a key structural feature found in a class of compounds known as histone deacetylase (HDAC) inhibitors. nih.govnih.gov This suggests a promising future for the development of this compound-based chemical biology tools to study HDACs and other enzymes.

Future research will likely involve the design and synthesis of probes incorporating this scaffold. These probes could be modified with reporter tags, such as fluorophores or biotin, to enable the visualization and isolation of their protein targets. The development of selective chemical probes for specific HDAC isozymes is a significant challenge in the field, and the this compound scaffold offers a potential starting point for creating such tools. chemrxiv.orgchemrxiv.org These probes would be invaluable for elucidating the biological roles of individual HDACs and for validating them as therapeutic targets.

Advanced Mechanistic Investigations of this compound Reactivity and Biomolecular Interactions

A deeper understanding of the reactivity and biomolecular interactions of this compound is crucial for its future development. While the general reactivity of hydroxamic acids is known, detailed mechanistic studies on this specific compound are lacking.

Future investigations will likely employ a combination of experimental and computational methods to elucidate its mechanism of action at the molecular level. This could involve kinetic studies to determine its binding affinity and residence time with target proteins, as well as structural biology techniques like X-ray crystallography and NMR spectroscopy to visualize its binding mode. Understanding these interactions is fundamental for the rational design of more potent and selective derivatives.

Integration of Predictive Modeling and Artificial Intelligence in this compound Research and Design

Predictive modeling and artificial intelligence (AI) are revolutionizing drug discovery and materials science. jbcpm.com The application of these technologies to this compound research holds immense potential.